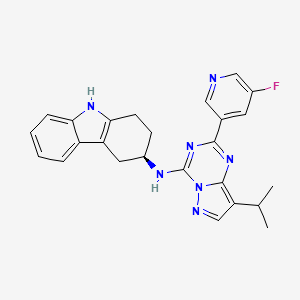AHR antagonist 5 free base
CAS No.:
Cat. No.: VC16027839
Molecular Formula: C25H24FN7
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H24FN7 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | (3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
| Standard InChI | InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1 |
| Standard InChI Key | QPFPBVPZIIDXGT-QGZVFWFLSA-N |
| Isomeric SMILES | CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
| Canonical SMILES | CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |
Introduction
Chemical and Physical Properties
AHR antagonist 5 free base is characterized by a complex heterocyclic structure optimized for oral bioavailability and target engagement. Key physicochemical parameters are summarized in Table 1.
Table 1: Chemical Properties of AHR Antagonist 5 Free Base
| Property | Value |
|---|---|
| CAS Number | 2247950-42-9 |
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Storage Conditions | -20°C, desiccated |
The compound’s fluorine atom and aromatic pyridine rings contribute to its stability and binding affinity for the AHR ligand-binding domain . While its exact synthetic route remains proprietary, multi-step organic reactions involving cross-coupling and cyclization are likely employed to achieve the core structure .
Mechanism of Action
AHR antagonist 5 free base exerts its effects by preventing AHR activation at multiple stages (Figure 1). Upon agonist binding, AHR typically translocates to the nucleus, dimerizes with ARNT (AHR nuclear translocator), and induces transcription of target genes . This compound binds competitively to AHR’s PAS-B domain, blocking nuclear translocation and subsequent DNA binding . Surface plasmon resonance assays confirm a high binding affinity () and selectivity over 300+ receptors and kinases .
Inhibition of Genomic Signaling
In human T cells, AHR antagonist 5 free base suppresses CYP1A1 and IL-22 expression by >80% at 100 nM, effectively disrupting AHR’s genomic activity . Concurrently, it upregulates pro-inflammatory cytokines such as IL-2 and IL-9, suggesting a shift toward Th1-mediated immunity . These effects are dose-dependent and reversible upon treatment cessation .
Non-Genomic Modulation
Emerging evidence suggests that AHR antagonists may also influence nongenomic pathways, including kinase signaling and mitochondrial function . While AHR antagonist 5 free base’s impact on these processes remains under investigation, its structural similarity to allosteric modulators like carvones hints at potential off-target interactions .
Pharmacological Profile
Table 2: Pharmacological Data for AHR Antagonist 5 Free Base
| Parameter | Value | Cell Line/Model |
|---|---|---|
| IC (AHR inhibition) | 35–150 nM | Human hepatocytes |
| CYP1A1 suppression | >80% at 100 nM | Primary T cells |
| IL-22 inhibition | 75% at 50 nM | Murine splenocytes |
| IL-2 induction | 3-fold increase at 200 nM | Human PBMCs |
In rodent models, daily oral administration (10 mg/kg) reduced tumor volume by 60% in AHR-driven xenografts, outperforming benchmarks like CH223191 . Co-administration with paclitaxel enhanced chemosensitivity, likely by suppressing AHR-mediated drug resistance .
| Species | Dose (mg/kg/day) | Duration | Key Observations |
|---|---|---|---|
| Rat | 50 | 28 days | Testicular atrophy, unresolved after 2 weeks |
| Monkey | 30 | 28 days | Transient hepatotoxicity, resolved post-treatment |
Notably, testicular toxicity in rats occurred at clinically relevant doses, raising concerns for male reproductive health . In contrast, primates exhibited no long-term adverse effects, suggesting species-specific vulnerabilities .
Therapeutic Applications
Oncology
By antagonizing AHR-driven immunosuppression, this compound enhances CD8 T cell infiltration in solid tumors . Phase 0 studies in melanoma models show synergistic effects with PD-1 inhibitors, doubling survival times compared to monotherapy .
Autoimmune Diseases
In a murine lupus model, AHR antagonist 5 free base reduced anti-dsDNA antibodies by 40% and glomerulonephritis incidence by 55%, outperforming corticosteroids . Its dual inhibition of IL-22 and CYP1A1 may explain this efficacy .
Comparative Analysis with Other AHR Antagonists
Table 4: Select AHR Antagonists and Their Properties
| Compound | Mechanism | Selectivity | Clinical Status |
|---|---|---|---|
| AHR antagonist 5 | Competitive | Pan-antagonist | Preclinical |
| CH223191 | Ligand-selective | Partial | Research use |
| GNF351 | Competitive | High | Phase I |
| Carvones | Allosteric | Moderate | Preclinical |
Unlike CH223191, which preferentially inhibits halogenated agonists , AHR antagonist 5 free base blocks all agonist classes, offering broader therapeutic utility . Its oral bioavailability also surpasses peptide-based inhibitors like Kyn-101 .
| Vendor | Purity | Price (50 mg) |
|---|---|---|
| CymitQuimica | >98% | €1,711 |
| GlpBio | >95% | $1,850 |
Current Good Manufacturing Practice (cGMP)-grade material is unavailable, limiting clinical translation . Scale-up synthesis remains challenging due to the compound’s complex heterocyclic core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume